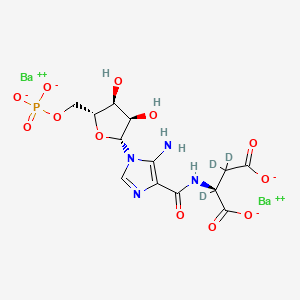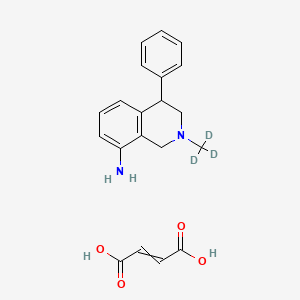![molecular formula C8H8Cl2N2OS B13848836 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One effective method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which undergo Pd(dppf)Cl2-catalyzed carbonylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic approaches, including the use of 2-nitrothiophenes as starting materials. These are reduced and further processed to form the target compound. The process may also involve the use of various reagents such as phosphorus trichloride and ethyl 1,3,5-triazine-2,4,6-tricarboxylate .
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学研究应用
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity .
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride
- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
Uniqueness
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride is unique due to its specific thienopyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C8H8Cl2N2OS |
|---|---|
分子量 |
251.13 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H7ClN2OS.ClH/c1-4-2-5-7(12)10-6(3-9)11-8(5)13-4;/h2H,3H2,1H3,(H,10,11,12);1H |
InChI 键 |
JKFATOCPYDCARO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)



![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)

![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)




